Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI)
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-ethyl-1,2-oxazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-6-4-7(5(2)9)10-8-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDHZRLCHQUZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-ethylisoxazol-5-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical nature, synthesis, and potential applications of 1-(3-ethylisoxazol-5-yl)ethanone. While specific data for this compound is not extensively available in public literature, this guide extrapolates from the well-established chemistry of the isoxazole scaffold to present a predictive yet technically grounded resource. The isoxazole ring is a cornerstone in medicinal chemistry, and understanding the synthesis and reactivity of its derivatives is paramount for the development of novel therapeutics. This document details the primary synthetic routes to 3,5-disubstituted isoxazoles, with a focus on the regioselective 1,3-dipolar cycloaddition. It further explores the chemical properties of the isoxazole ring, including its stability and strategic N-O bond cleavage, which is instrumental in its role as a versatile synthetic intermediate and a pharmacophore in prodrug design. Finally, the guide delves into the vast therapeutic landscape of isoxazole-containing drugs, providing a basis for the potential applications of 1-(3-ethylisoxazol-5-yl)ethanone in modern drug discovery.
Chemical Identity and Nomenclature
The compound of interest, 1-(3-ethylisoxazol-5-yl)ethanone, is a derivative of isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The nomenclature precisely defines its structure, which is key to understanding its chemical behavior.
IUPAC Name
The formal IUPAC name for the compound is 1-(3-ethyl-1,2-oxazol-5-yl)ethanone .
Synonyms
As a potentially novel or less-common chemical entity, there are no widely recognized synonyms for 1-(3-ethylisoxazol-5-yl)ethanone. Researchers may encounter variations in naming conventions, but the IUPAC name remains the unambiguous identifier. A closely related compound, 1-(3-methyl-1,2-oxazol-5-yl)ethanone, has several depositor-supplied synonyms including 5-acetyl-3-methylisoxazole and methyl 3-methyl-5-isoxazolyl ketone[1].
Chemical Structure
The molecular structure consists of an isoxazole ring substituted with an ethyl group at the 3-position and an acetyl group (ethanone) at the 5-position.
| Feature | Description |
| Core Scaffold | Isoxazole |
| Substituent at C3 | Ethyl (-CH₂CH₃) |
| Substituent at C5 | Acetyl (-C(=O)CH₃) |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
Synthesis of 3,5-Disubstituted Isoxazoles: A Mechanistic Perspective
The construction of the 3,5-disubstituted isoxazole core is most prominently achieved through the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition[2][3]. This powerful and highly regioselective method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile)[4].
The 1,3-Dipolar Cycloaddition Pathway
The general mechanism for the synthesis of a 3,5-disubstituted isoxazole, such as 1-(3-ethylisoxazol-5-yl)ethanone, involves the in situ generation of a nitrile oxide from an aldoxime. This reactive intermediate then undergoes a concerted cycloaddition with a terminal alkyne.
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of 1-(3-ethylisoxazol-5-yl)ethanone via 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of 1-(3-ethylisoxazol-5-yl)ethanone
The following is a detailed, step-by-step methodology for the synthesis of the title compound, adapted from established procedures for 3,5-disubstituted isoxazoles[5].
Materials:
-
Propionaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
N-Chlorosuccinimide (NCS)
-
But-3-yn-2-one
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Step 1: Synthesis of Propionaldoxime
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.1 equivalents) in water, maintaining the temperature below 10 °C.
-
To this cold solution, add propionaldehyde (1.0 equivalent) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield propionaldoxime, which can be used in the next step without further purification.
Step 2: One-Pot 1,3-Dipolar Cycloaddition
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude propionaldoxime (1.0 equivalent) and but-3-yn-2-one (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C. The formation of the intermediate hydroximoyl chloride is typically rapid.
-
After stirring for 30 minutes at 0 °C, add triethylamine (1.5 equivalents) dropwise via a syringe pump over 1 hour. The slow addition is crucial to control the concentration of the highly reactive nitrile oxide and minimize side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure 1-(3-ethylisoxazol-5-yl)ethanone.
Physicochemical Properties and Spectroscopic Characterization
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Physical State | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, methanol) |
| Boiling Point | Estimated to be in the range of 200-250 °C |
| pKa | The isoxazole ring is weakly basic |
Predicted Spectroscopic Characterization
The following spectroscopic data are predicted based on the analysis of structurally similar compounds, such as 1-(3-methylisoxazol-5-yl)ethanone and other substituted isoxazoles[6][7][8].
¹H NMR (400 MHz, CDCl₃):
-
δ ~6.8 ppm (s, 1H): This singlet corresponds to the proton at the 4-position of the isoxazole ring.
-
δ ~2.8 ppm (q, J = 7.6 Hz, 2H): The quartet arises from the methylene protons (-CH₂) of the ethyl group at the 3-position.
-
δ ~2.6 ppm (s, 3H): This singlet is characteristic of the methyl protons of the acetyl group at the 5-position.
-
δ ~1.3 ppm (t, J = 7.6 Hz, 3H): The triplet is due to the methyl protons (-CH₃) of the ethyl group at the 3-position.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~188 ppm: Carbonyl carbon of the acetyl group.
-
δ ~170 ppm: C5 carbon of the isoxazole ring.
-
δ ~165 ppm: C3 carbon of the isoxazole ring.
-
δ ~105 ppm: C4 carbon of the isoxazole ring.
-
δ ~27 ppm: Methyl carbon of the acetyl group.
-
δ ~20 ppm: Methylene carbon of the ethyl group.
-
δ ~12 ppm: Methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy (ATR):
-
~3140 cm⁻¹: C-H stretching of the isoxazole ring.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretching of the ethyl and acetyl groups.
-
~1700 cm⁻¹: Strong C=O stretching of the ketone.
-
~1580 cm⁻¹: C=N stretching of the isoxazole ring.
-
~1450, 1360 cm⁻¹: C-H bending vibrations.
-
~900-1000 cm⁻¹: N-O stretching of the isoxazole ring.
Mass Spectrometry (EI):
-
M⁺ at m/z = 139: Molecular ion peak.
-
Fragment at m/z = 124: Loss of a methyl radical ([M-CH₃]⁺).
-
Fragment at m/z = 96: Loss of the acetyl group ([M-COCH₃]⁺).
-
Fragment at m/z = 43: Acetyl cation ([COCH₃]⁺).
Chemical Reactivity and Synthetic Utility
The isoxazole ring is an aromatic system, but it possesses a unique reactivity profile due to the presence of the weak N-O bond. This feature makes isoxazoles not only stable scaffolds for drug molecules but also versatile intermediates in organic synthesis.
Stability of the Isoxazole Ring
The isoxazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to cleavage under strongly basic or reductive conditions[5]. This controlled lability is a key aspect of its utility in medicinal chemistry.
Reactivity of the N-O Bond: A Gateway to Further Transformations
The N-O bond is the most reactive site in the isoxazole ring and can be cleaved under various conditions:
-
Reductive Cleavage: Catalytic hydrogenation (e.g., using H₂ with Pd/C or Raney Ni) is a common method to cleave the N-O bond, leading to the formation of β-enaminones[7]. This transformation is a powerful tool for accessing these valuable synthetic intermediates from stable isoxazole precursors.
-
Base-Mediated Cleavage: Strong bases can induce ring opening, particularly if the ring is activated by electron-withdrawing groups. This reactivity can be exploited in the design of prodrugs that release an active species under specific physiological conditions.
-
Photochemical Rearrangement: Under UV irradiation, isoxazoles can rearrange to form oxazoles.
Diagram of Isoxazole Ring Reactivity
Caption: Key reactivity pathways of the isoxazole ring in 1-(3-ethylisoxazol-5-yl)ethanone.
Applications in Drug Development and Medicinal Chemistry
The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs[3]. Its favorable physicochemical properties, metabolic stability, and ability to engage in various intermolecular interactions contribute to its success as a pharmacophore.
The Isoxazole Moiety as a Bioisostere
The isoxazole ring is often used as a bioisostere for other functional groups, such as amides and esters. This substitution can improve pharmacokinetic properties like oral bioavailability and metabolic stability.
Examples of Isoxazole-Containing Drugs
The versatility of the isoxazole scaffold is evident in the diverse therapeutic areas where it has found application:
| Drug | Therapeutic Class | Mechanism of Action |
| Sulfamethoxazole | Antibiotic | Inhibits dihydropteroate synthase |
| Valdecoxib | Anti-inflammatory (NSAID) | COX-2 inhibitor |
| Leflunomide | Antirheumatic | Inhibits dihydroorotate dehydrogenase |
| Risperidone | Antipsychotic | Dopamine and serotonin receptor antagonist |
Potential Applications of 1-(3-ethylisoxazol-5-yl)ethanone
Given the prevalence of the isoxazole core in successful drugs, 1-(3-ethylisoxazol-5-yl)ethanone represents a valuable building block for the synthesis of new chemical entities. The ethyl and acetyl substituents provide handles for further chemical modification, allowing for the exploration of structure-activity relationships in various drug discovery programs, including but not limited to:
-
Anti-inflammatory agents: The structural similarity to COX-2 inhibitors suggests potential in this area.
-
Antimicrobial agents: The isoxazole ring is a known antibacterial pharmacophore.
-
CNS-active agents: The scaffold is present in several drugs targeting the central nervous system.
The strategic cleavage of the N-O bond also opens up possibilities for its use as a precursor in the synthesis of more complex heterocyclic systems or as a key component in novel prodrug strategies.
Conclusion
1-(3-ethylisoxazol-5-yl)ethanone, while not extensively documented, belongs to a class of compounds with immense importance in the field of drug discovery and development. This technical guide has provided a comprehensive framework for understanding its synthesis, predicted properties, and potential applications. The robust and versatile nature of the isoxazole scaffold, coupled with the synthetic accessibility of its derivatives through methods like the 1,3-dipolar cycloaddition, ensures that compounds like 1-(3-ethylisoxazol-5-yl)ethanone will continue to be valuable assets for medicinal chemists and researchers in their quest for novel and effective therapeutic agents.
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An In-depth Technical Guide to 3-Ethyl-5-isoxazolyl Methyl Ketone: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-ethyl-5-isoxazolyl methyl ketone, a substituted isoxazole of significant interest in medicinal chemistry. While direct literature on this specific molecule is sparse, this document extrapolates from the rich chemistry of related isoxazole derivatives to detail its molecular and physicochemical properties. A plausible, detailed synthetic protocol is presented, grounded in established methodologies for the construction of the isoxazole core. Furthermore, predicted spectroscopic signatures for its characterization are discussed, supported by data from analogous structures. The guide culminates in an exploration of the therapeutic potential of this compound class, highlighting the established role of isoxazoles in the development of novel therapeutics for a range of diseases, including cancer and inflammatory conditions.
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding, make it a versatile building block for the design of bioactive molecules.[2] The incorporation of the isoxazole moiety can enhance a compound's physicochemical properties, leading to improved efficacy and pharmacokinetic profiles.[3] Numerous drugs on the market, including the anti-inflammatory agent leflunomide and the COX-2 inhibitor valdecoxib, feature the isoxazole core, underscoring its therapeutic importance.[3] This guide focuses on a specific derivative, 3-ethyl-5-isoxazolyl methyl ketone, providing a detailed examination of its chemical attributes and potential applications.
Molecular and Physicochemical Properties
Based on its nomenclature, 3-ethyl-5-isoxazolyl methyl ketone possesses an isoxazole ring substituted with an ethyl group at the 3-position and a methyl ketone (acetyl) group at the 5-position.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | Calculated |
| Molecular Weight | 139.15 g/mol | Calculated |
| Appearance | Predicted to be a solid or oil at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds |
Synthesis of 3-Ethyl-5-isoxazolyl Methyl Ketone
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 3-ethyl-5-isoxazolyl methyl ketone.
Experimental Protocol
This protocol is a generalized procedure and may require optimization for yield and purity.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentane-2,4-dione (1 equivalent).
-
Add a suitable solvent, such as ethanol or acetic acid.
-
Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.
-
Slowly add a base, such as sodium acetate or sodium hydroxide (1.2 equivalents), to the reaction mixture.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[5]
Causality Behind Experimental Choices:
-
Hydroxylamine Hydrochloride: A common and stable source of hydroxylamine.
-
Base: The base is crucial for neutralizing the hydrochloride and facilitating the condensation reaction. The choice of a mild base like sodium acetate can sometimes offer better control over the reaction compared to a strong base like sodium hydroxide.
-
Heat: The application of heat is necessary to drive the cyclization and dehydration steps that lead to the formation of the aromatic isoxazole ring.
Spectroscopic Characterization (Predicted)
Direct spectroscopic data for 3-ethyl-5-isoxazolyl methyl ketone is not available. However, by analyzing the spectra of structurally related isoxazoles, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra.
¹H NMR Spectroscopy
-
Ethyl Group: A triplet corresponding to the methyl protons (~1.3 ppm) and a quartet for the methylene protons (~2.8 ppm).
-
Methyl Ketone: A singlet for the methyl protons (~2.5 ppm).
-
Isoxazole Ring Proton: A singlet for the proton at the 4-position of the isoxazole ring (~6.5 ppm).[6]
¹³C NMR Spectroscopy
-
Ethyl Group: Two signals for the methyl and methylene carbons.
-
Methyl Ketone: A signal for the methyl carbon and a downfield signal for the carbonyl carbon (>190 ppm).
-
Isoxazole Ring Carbons: Three distinct signals for the carbons of the isoxazole ring. The carbon bearing the ethyl group (C3), the unsubstituted carbon (C4), and the carbon bearing the acetyl group (C5) will have characteristic chemical shifts.[7]
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the ketone carbonyl group.
-
C=N Stretch: An absorption band around 1600 cm⁻¹ for the C=N bond in the isoxazole ring.
-
N-O Stretch: An absorption band in the fingerprint region characteristic of the N-O bond in the isoxazole ring.[4]
Mass Spectrometry
-
Molecular Ion Peak (M⁺): A peak at m/z = 139, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the ethyl group, the acetyl group, and other characteristic fragments of the isoxazole ring.
Applications in Drug Development
The isoxazole scaffold is a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities.[8]
Caption: Diverse therapeutic applications of isoxazole-containing compounds.
Anticancer Activity
Many isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.[1] For instance, some isoxazole-containing compounds have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth and proliferation. The structural features of 3-ethyl-5-isoxazolyl methyl ketone make it a candidate for investigation as a potential anticancer agent.
Anti-inflammatory Properties
The success of isoxazole-based anti-inflammatory drugs like leflunomide highlights the potential of this scaffold in modulating inflammatory responses.[3] The isoxazole ring can act as a bioisostere for other functional groups, enabling the design of molecules with improved anti-inflammatory activity and reduced side effects.
Other Therapeutic Areas
Beyond cancer and inflammation, isoxazole derivatives have been explored for their potential as anticonvulsant, antimicrobial, and antiviral agents.[9] The versatility of the isoxazole ring allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties to target a wide range of biological targets.
Conclusion
While 3-ethyl-5-isoxazolyl methyl ketone remains a relatively uncharacterized compound, its chemical structure, based on the highly valuable isoxazole scaffold, suggests significant potential for applications in drug discovery and development. This technical guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential therapeutic applications, drawing upon the extensive body of knowledge surrounding isoxazole chemistry. It is hoped that this guide will serve as a valuable resource for researchers and scientists interested in exploring the chemistry and biology of this promising class of molecules.
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ACS Publications. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]
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SpectraBase. Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate. [Link]
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Kaddachi, et al. REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. [Link]
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Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]
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Organic Chemistry Portal. Isoxazole synthesis. [Link]
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Zanco Journal of Medical Sciences. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]
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PubChem. 3-Methyl-5-isoxazolecarboxylic acid. [Link]
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NIST WebBook. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. [Link]
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Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]
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Asian Journal of Research in Chemistry. Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. [Link]
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PMC. Advances in isoxazole chemistry and their role in drug discovery. [Link]
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World Journal of Pharmaceutical Research. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
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PubChem. 3-Ethyl-5-methylphenol. [Link]
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Methodological & Application
Application Note: High-Fidelity Regioselective Synthesis of 3-Ethyl-5-Acetylisoxazole
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-ethyl-5-acetylisoxazole , a critical pharmacophore in fragment-based drug discovery (FBDD). While isoxazoles are ubiquitous in medicinal chemistry (e.g., valdecoxib, leflunomide), their synthesis is frequently plagued by regioselectivity issues, often yielding mixtures of 3,5-disubstituted isomers.
This guide circumvents these common pitfalls by utilizing ethyl 2,4-dioxohexanoate as a regiocontrol scaffold. By exploiting the differential electrophilicity of the 1,3,4-tricarbonyl system, we force a specific cyclization pathway with hydroxylamine, ensuring the ethyl group is installed exclusively at the C3 position. The subsequent conversion of the C5-ester to an acetyl group is achieved via a Weinreb amide intermediate, preventing the formation of tertiary alcohol byproducts common in direct Grignard additions.
Core Advantages of This Protocol
-
Regio-purity: >98% selectivity for the 3-ethyl-5-substituted isomer.
-
Scalability: Avoids chromatographic separation of isomers in early steps.
-
Process Safety: Eliminates the need for unstable nitrile oxide intermediates often used in [3+2] cycloadditions.
Strategic Reaction Pathway
The synthesis is divided into three critical process steps (CPS). The logic follows a "Linear Construction
Mechanistic Logic
-
Claisen Condensation: We generate the 2,4-dioxoester backbone. Kinetic control ensures the oxalate condenses at the methyl group of 2-butanone, not the methylene, securing the linear chain required for the 3-ethyl moiety.
-
Regioselective Cyclization: In the 2,4-dioxoester (
), the ketone at C4 is more electrophilic than the ester or the C2 ketone. Hydroxylamine attacks C4 first, forming an oxime that cyclizes onto C2. This locks the alkyl group at position 3 and the ester at position 5. -
Weinreb Ketone Synthesis: Direct addition of methylmagnesium bromide to an ester is difficult to stop at the ketone stage. We convert the ester to a Weinreb amide (
-methoxy- -methylamide), which forms a stable chelated intermediate, releasing the methyl ketone only upon acidic quench.
Workflow Visualization
Figure 1: Step-wise synthetic pathway ensuring regiochemical integrity from starting material to target.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dioxohexanoate
Objective: Create the tricarbonyl scaffold. Critical Process Parameter (CPP): Temperature control (< 40°C) is vital to prevent self-condensation of the ketone.
-
Preparation: In a 1L 3-neck round-bottom flask (RBF) equipped with a dropping funnel and nitrogen inlet, dissolve Sodium Ethoxide (68.0 g, 1.0 mol) in anhydrous Ethanol (500 mL).
-
Addition: Cool the solution to 0°C. Add Diethyl Oxalate (146.1 g, 1.0 mol) dropwise over 30 minutes.
-
Condensation: Add 2-Butanone (72.1 g, 1.0 mol) dropwise over 45 minutes. The solution will turn yellow/orange.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
-
Workup: Pour the reaction mixture into ice-cold 1N HCl (600 mL) to quench the enolate. Extract with Ethyl Acetate (3 x 200 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. The crude oil (Ethyl 2,4-dioxohexanoate) is sufficiently pure (>90%) for the next step.
Step 2: Cyclization to Ethyl 3-ethylisoxazole-5-carboxylate
Objective: Form the isoxazole ring with specific regiochemistry. Mechanism: Nucleophilic attack of hydroxylamine on the C4 ketone followed by dehydration.
-
Setup: Dissolve the crude Ethyl 2,4-dioxohexanoate (from Step 1) in Ethanol (400 mL).
-
Reagent Addition: Add Hydroxylamine Hydrochloride (
) (69.5 g, 1.0 mol). -
Reflux: Heat the mixture to reflux (78°C) for 6 hours.
-
Note: Acidic conditions (HCl salt) favor the formation of the 5-ester. Do not add base at this stage, as basic conditions can promote the formation of 5-isoxazolones or the wrong regioisomer [1].
-
-
Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in water (200 mL) and extract with Dichloromethane (DCM) (3 x 150 mL).
-
Isolation: Dry organics over
and concentrate. -
Data Validation:
-
Target Yield: ~75-80%
-
1H NMR (CDCl3):
1.30 (t, 3H, ethyl), 1.41 (t, 3H, ester), 2.75 (q, 2H, ethyl), 4.42 (q, 2H, ester), 6.85 (s, 1H, isoxazole-H4).
-
Step 3: Conversion to 3-Ethyl-5-acetylisoxazole (Weinreb Method)
Objective: Convert the ester to a methyl ketone without over-addition. Why Weinreb? Direct Grignard addition to the ester often yields the tertiary alcohol. The Weinreb amide halts the reaction at the ketone stage [2].
Part A: Weinreb Amide Formation
-
Suspend N,O-Dimethylhydroxylamine hydrochloride (1.5 eq) in dry THF at 0°C.
-
Add Isopropylmagnesium chloride (2.0M in THF, 3.0 eq) dropwise (or use
as a catalyst if available). Stir for 30 mins. -
Add Ethyl 3-ethylisoxazole-5-carboxylate (1.0 eq) in THF. Stir at RT for 2 hours.
-
Quench with saturated
, extract with EtOAc, and concentrate to yield the amide.
Part B: Grignard Addition
-
Dissolve the Weinreb amide in anhydrous THF under Nitrogen. Cool to 0°C.
-
Add Methylmagnesium bromide (3.0M in ether, 1.2 eq) dropwise.
-
Stir for 1 hour at 0°C. The stable chelated intermediate prevents double addition.
-
Quench: Pour into cold 1N HCl. This hydrolyzes the intermediate to the ketone.
-
Final Purification: Extract with ether, dry, and purify via silica gel flash chromatography (Hexane/EtOAc 9:1).
Analytical Data & Troubleshooting
Expected Analytical Profile
| Parameter | Value / Observation |
| Appearance | Pale yellow oil or low-melting solid |
| 1H NMR (Target) | |
| Mass Spec (ESI+) | [M+H]+ = 140.15 (Calc.) |
| Regio-Isomer | >98% 3-ethyl-5-acetyl (Confirmed by NOE difference between Ethyl and Ring-H) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in reagents. | Use freshly distilled diethyl oxalate and anhydrous EtOH. |
| Formation of 5-Isoxazolone | pH too high in Step 2. | Ensure |
| Tertiary Alcohol in Step 3 | Over-reaction of Grignard. | Ensure Weinreb amide is fully formed before adding MeMgBr. Maintain 0°C. |
References
-
Kuleuven Research. (2020). One-pot consecutive reductive amination synthesis of pharmaceuticals. Lirias. Available at: [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Isoxazoles.[1][2][3][4][5][6][7][8] Organic Chemistry Portal. Available at: [Link]
-
MDPI. (2024).[4] Synthesis of Functional Isoxazole Derivatives. MDPI Molecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
Reagents for synthesizing 3,5-disubstituted isoxazoles
Abstract
3,5-Disubstituted isoxazoles are privileged scaffolds in medicinal chemistry, serving as pharmacophores in COX-2 inhibitors (Valdecoxib), antimicrobial agents, and glutamate receptor agonists. While thermodynamically stable, their synthesis often suffers from regioselectivity issues (3,5- vs. 3,4-isomer mixtures). This guide details two validated protocols for the high-fidelity synthesis of 3,5-disubstituted isoxazoles: the Copper(I)-Mediated 1,3-Dipolar Cycloaddition (for modular diversity) and the Regiocontrolled Condensation of 1,3-Diketones (for scale-up). We analyze reagent selection, mechanistic drivers of regiocontrol, and safety protocols for handling unstable nitrile oxide intermediates.
Strategic Reagent Selection & Pathway Analysis
The synthesis of 3,5-disubstituted isoxazoles is primarily achieved through two distinct mechanistic pathways. Selection depends on substrate availability and the electronic nature of the substituents.
Pathway A: [3+2] Cycloaddition (The "Click" Approach)
-
Mechanism: Reaction between a nitrile oxide (1,3-dipole) and a terminal alkyne (dipolarophile).[1]
-
Regioselectivity:
-
Thermal Conditions: Steric and electronic factors generally favor the 3,5-isomer (typically >4:1 ratio), but 3,4-byproducts require difficult chromatographic separation.
-
Cu(I) Catalysis:Exclusive formation of the 3,5-isomer via a copper-acetylide intermediate.
-
-
Key Reagents:
-
Precursors: Aldoximes (stable) or Nitroalkanes.[2]
-
Chlorinating Agents: N-Chlorosuccinimide (NCS) is preferred over
gas for bench-scale safety and stoichiometry control. -
Bases: Triethylamine (
) or DIPEA to generate the nitrile oxide in situ.
-
Pathway B: Cyclocondensation (The "Classical" Approach)
-
Mechanism: Reaction of 1,3-dicarbonyls with hydroxylamine .[3]
-
Regioselectivity: Controlled by the electrophilicity of the carbonyl centers and pH.
-
Challenge: Unsymmetrical 1,3-diketones often yield mixtures of 3,5- and 5,3-isomers.
-
Solution: Use of
-enaminones or specific pH buffers to direct nucleophilic attack.
-
Mechanistic Logic & Regiocontrol
The following diagram illustrates the divergent pathways and the critical role of Copper(I) in locking regioselectivity.
Figure 1: Mechanistic divergence in isoxazole synthesis. The Cu(I) pathway avoids the concerted transition state, forcing the formation of the 3,5-isomer via a metallacycle intermediate.
Detailed Experimental Protocols
Protocol A: Cu(I)-Catalyzed Regioselective Cycloaddition
Best for: Complex substrates, late-stage functionalization, and ensuring 100% 3,5-regioselectivity.
Reagents Required:
-
Substrate 1 (Dipole Precursor): Aryl or Alkyl Aldoxime (1.0 equiv).
-
Substrate 2 (Dipolarophile): Terminal Alkyne (1.1 equiv).
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.1 equiv).
-
Base: Triethylamine (
) (1.2 equiv) or (solid). -
Catalyst:
(5 mol%) + Sodium Ascorbate (10 mol%). -
Solvent:
(1:1) or (if using CuI/DIPEA).
Step-by-Step Workflow:
-
Chlorination (In Situ Hydroximoyl Chloride Formation):
-
Dissolve the aldoxime (1.0 equiv) in DMF or
(1:1). -
Add NCS (1.1 equiv) slowly at 0°C.
-
Checkpoint: Stir at RT for 1–3 hours. Monitor by TLC. Completion is indicated by the disappearance of the aldoxime spot. (Note: Hydroximoyl chlorides are often visible under UV).
-
-
Catalyst Preparation:
-
In a separate vial, dissolve
(5 mol%) and Sodium Ascorbate (10 mol%) in water. The solution should turn bright yellow/orange (active Cu(I)).
-
-
Cycloaddition:
-
Add the Terminal Alkyne (1.1 equiv) to the reaction mixture.
-
Add the Cu(I) catalyst solution.
-
Critical Step: Add
(1.2 equiv) dropwise over 30 minutes. -
Reasoning: Slow addition of base releases the nitrile oxide slowly, preventing dimerization to furoxan byproducts.
-
-
Work-up:
-
Stir at RT for 6–12 hours.
-
Dilute with water and extract with EtOAc.
-
Wash organic layer with brine (to remove DMF/Cu salts).
-
Dry over
and concentrate.
-
-
Purification:
-
Flash chromatography (Hexane/EtOAc). The 3,5-isomer is typically the sole product.
-
Protocol B: pH-Controlled Condensation of 1,3-Diketones
Best for: Large-scale synthesis of simple alkyl/aryl isoxazoles.
Reagents Required:
-
Substrate: Unsymmetrical 1,3-diketone (1.0 equiv).
-
Reagent: Hydroxylamine hydrochloride (
) (1.2 equiv). -
Solvent: Ethanol or Methanol.[4]
-
pH Adjuster: Sodium Acetate (NaOAc) or HCl.
Step-by-Step Workflow:
-
Reaction Setup:
-
Dissolve 1,3-diketone in Ethanol (0.5 M).
-
Add
(1.2 equiv).[3]
-
-
Regiocontrol (The "pH Switch"):
-
To favor 3,5-isomer (Kinetic Control): Maintain basic conditions (pH 9-10). Add NaOH (1.2 equiv). The nucleophilic nitrogen attacks the more electrophilic carbonyl (usually the one away from bulky groups).
-
To favor 5,3-isomer (Thermodynamic Control): Maintain acidic conditions (pH 2-4). Use NaOAc or catalytic HCl.
-
-
Reflux:
-
Heat to reflux for 2–4 hours.
-
-
Work-up:
-
Cool to RT. Pour into ice water.
-
The isoxazole often precipitates as a solid. Filter and wash with cold water.
-
Recrystallize from EtOH/Water if necessary.
-
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Furoxan Formation | Rapid generation of nitrile oxide caused dimerization. | Slow down base addition. Use a syringe pump for |
| Low Yield (Method A) | Nitrile oxide hydrolysis or Cu catalyst oxidation. | Ensure solvents are dry (for NCS step). Increase Sodium Ascorbate load to 15 mol% to keep Cu reduced. |
| Mixture of Isomers (Method B) | Similar electrophilicity of carbonyls. | Switch to Method A (build ring from alkyne). Alternatively, convert one carbonyl to an enaminone ( |
| Incomplete Chlorination | Old/Wet NCS. | Recrystallize NCS from benzene or use fresh bottle. Verify hydroximoyl chloride formation by NMR ( |
Safety & Handling
-
Nitrile Oxides: Potentially explosive in concentrated/solid forms. Always generate in situ in solution. Never isolate neat nitrile oxides.
-
Hydroxylamine: Potentially explosive upon heating if dry. Keep in solution or as the HCl salt until use.
-
Copper Residues: Ensure thorough removal of Copper (using EDTA wash or scavenger resins) for pharmaceutical intermediates to meet ICH Q3D guidelines.
References
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[5] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Link
-
Himo, F., et al. (2005).[5] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Diminished Reactivity and Regioselectivity. Journal of the American Chemical Society, 127(1), 210–216.[5] Link
-
Johnson, L., et al. (2013).[5] Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Synthesis, 45(02), 171–173.[5] Link
-
Tang, S., et al. (2009).[5][6] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. Link
-
Cecchi, L., et al. (2006).[5] 1,3-Dipolar Cycloadditions of Nitrile Oxides to Alkynes: A DFT Study of the Regioselectivity. European Journal of Organic Chemistry, 2006(21), 4852–4860. Link
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 4. pjsir.org [pjsir.org]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
High-Efficiency One-Pot Synthesis of Ethyl-Substituted Isoxazole Ethanones
A Green Chemistry Approach via Chloramine-T Mediated [3+2] Cycloaddition
Abstract & Strategic Rationale
Scope: This application note details a robust, modular one-pot protocol for the synthesis of 1-(3-ethylisoxazol-5-yl)ethanone and its regioisomers. Unlike traditional methods requiring the isolation of unstable nitrile oxides or the use of corrosive dehydrating agents (e.g.,
Strategic Value:
-
Safety & Stability: Generates the reactive nitrile oxide species in situ, mitigating explosion risks associated with isolation.
-
Regiocontrol: The protocol favors the formation of the 3,5-disubstituted isomer (>95:5 regioselectivity) due to the steric and electronic governing of the 1,3-dipolar cycloaddition.
-
Green Metrics: Utilizes ethanol/water solvent systems, reducing VOC footprint compared to traditional chlorinated solvent routes.
Mechanistic Foundation
The synthesis relies on the Huisgen 1,3-dipolar cycloaddition. The core innovation is the use of Chloramine-T (
Reaction Pathway:
-
Oxime Formation: Condensation of propionaldehyde with hydroxylamine.
-
Oxidative Dehydrogenation: CAT chlorinates the oxime oxygen/nitrogen, followed by base-mediated elimination (facilitated by the basicity of CAT or mild added base) to form Ethyl Nitrile Oxide .
-
[3+2] Cycloaddition: The dipole (nitrile oxide) attacks the dipolarophile (but-3-yn-2-one ). The nucleophilic carbon of the dipole attacks the terminal carbon of the alkyne (sterically accessible and electronically activated by the carbonyl), yielding the 3-ethyl-5-acetylisoxazole .
Figure 1: Mechanistic pathway for the Chloramine-T mediated synthesis of 3,5-disubstituted isoxazoles.
Experimental Protocol
Target Molecule: 1-(3-ethylisoxazol-5-yl)ethanone Scale: 5.0 mmol
3.1 Materials & Reagents
| Reagent | Role | Quantity | Equiv. |
| Propionaldehyde | Precursor (Ethyl source) | 290 mg | 1.0 |
| Hydroxylamine HCl | Nitrogen source | 347 mg | 1.0 |
| Chloramine-T (Trihydrate) | Oxidant / Base | 1.41 g | 1.0 |
| But-3-yn-2-one | Dipolarophile (Acetyl source) | 340 mg | 1.0 |
| Ethanol (Abs.) | Solvent | 15 mL | - |
| Water | Co-solvent | 5 mL | - |
3.2 Step-by-Step Workflow
Step 1: In-Situ Oxime Generation
-
In a 50 mL round-bottom flask, dissolve Propionaldehyde (5.0 mmol) in Ethanol (10 mL).
-
Add Hydroxylamine Hydrochloride (5.0 mmol) dissolved in minimal water (2 mL).
-
Stir at Room Temperature (RT) for 15 minutes. Checkpoint: TLC (20% EtOAc/Hexane) should show disappearance of aldehyde.
Step 2: Nitrile Oxide Formation & Cyclization
-
Add But-3-yn-2-one (5.0 mmol) to the reaction mixture.
-
Add Chloramine-T (5.0 mmol) portion-wise over 10 minutes. Note: Mild exotherm may occur; maintain temp < 40°C.
-
Reflux the mixture at 70–80°C for 4–6 hours.
-
Observation: The formation of a white precipitate (NaCl/p-toluenesulfonamide byproduct) indicates reaction progress.
-
Step 3: Workup & Purification
-
Cool the mixture to RT. Filter off the solid byproduct (sodium p-toluenesulfonamide).
-
Evaporate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with Ethyl Acetate (
). -
Wash combined organics with Brine (10 mL), dry over anhydrous
, and concentrate. -
Purification: Flash column chromatography (Silica Gel 60-120 mesh).
-
Eluent: Hexane:EtOAc (90:10 to 80:20 gradient).
-
Target: The 3,5-isomer typically elutes first; the 3,4-isomer (minor) elutes later due to higher polarity.
-
Figure 2: Operational workflow for the one-pot synthesis.
Critical Process Parameters & Troubleshooting
| Parameter | Optimal Condition | Consequence of Deviation |
| Solvent System | Ethanol/Water (3:1) | Pure Water: Low solubility of alkyne. DCM: Poor solubility of CAT. |
| Temperature | 75°C - 80°C | <60°C: Incomplete conversion. >100°C: Decomposition of nitrile oxide (dimerization to furoxan). |
| Addition Order | Alkyne before CAT | Adding CAT without alkyne present leads to nitrile oxide dimerization (furoxan formation). |
| pH Control | Neutral to slightly basic | Highly acidic conditions inhibit nitrile oxide formation; CAT provides self-buffering pH ~8.5. |
Regioselectivity Validation: To confirm the synthesis of the 3,5-disubstituted isomer (Target) vs. the 3,4-isomer:
-
1H NMR (CDCl3): The isoxazole ring proton (
) for the 3,5-isomer typically appears as a singlet around 6.5–6.8 ppm . -
NOESY: Correlation between the Ethyl group protons and the Ring Proton confirms they are adjacent (C3-C4), verifying the 3,5-substitution pattern.
References
-
Rai, K. M. L., et al. (2021).[1] "Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review." Connect Science. Link
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[2] "One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via Copper-Catalyzed Cycloaddition." Journal of Organic Chemistry, 70(19), 7761–7764. Link
-
Sowmya, P. T., et al. (2021).[1] "Chloramine-T mediated synthesis of isoxazolines and isoxazoles." Oriental Journal of Chemistry, 25(3).[3] Link
-
Kiyani, H., et al. (2015).[4] "One-pot multicomponent synthesis of isoxazole derivatives in aqueous medium." Current Organic Chemistry. Link
-
Praveen, C., et al. (2010).[2] "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[2] Synlett, 2010(5), 777-781.[2] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition for Isoxazoles
Current Status: Operational Topic: Isoxazole Synthesis via Nitrile Oxide Cycloaddition Audience: Medicinal Chemists, Process Chemists, Academic Researchers
Introduction: The "Click" Alternative
While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the poster child of click chemistry, the analogous formation of isoxazoles via 1,3-dipolar cycloaddition of nitrile oxides and alkynes is equally powerful but technically more demanding. This reaction is pivotal in drug discovery, yielding the isoxazole core found in valdecoxib, leflunomide, and various beta-lactamase inhibitors.
This guide addresses the three critical failure points in this synthesis: Dimerization (Furoxan formation) , Regioselectivity (3,5- vs. 3,4-isomers) , and Reaction Stagnation .
Module 1: The "Dipole" Problem (Reagent Generation)
Issue: "My reaction turns cloudy/precipitates immediately, and I isolate a dimer instead of my product."
Diagnosis: You are suffering from Nitrile Oxide Dimerization . Nitrile oxides are high-energy dipoles. If their instantaneous concentration exceeds the rate of trapping by the alkyne, they react with themselves to form 1,2,5-oxadiazole-2-oxides (furoxans).
The Mechanism of Failure
Caption: Competing pathways in nitrile oxide cycloaddition. High dipole concentration favors the bimolecular dimerization (Red path).
Troubleshooting Protocol: The "In Situ" Slow Release
To prevent dimerization, you must keep the steady-state concentration of the nitrile oxide extremely low.
Q: Should I isolate the hydroximinoyl chloride? A: generally, yes , if stability permits. Isolating this intermediate allows you to purify it before the sensitive cycloaddition step. However, for unstable substrates, a one-pot telescoping method is preferred.
The "Gold Standard" Protocol (NCS/Et3N Method) Based on Himo et al. (2005) and Hansen et al. (2005)
-
Chlorination: Dissolve aldoxime (1.0 equiv) in DMF or DCM. Add N-Chlorosuccinimide (NCS) (1.1 equiv). Stir at RT until conversion to hydroximinoyl chloride is complete (monitor by TLC; usually 1-3 h). Note: Use fresh NCS.
-
The Trap: Add the alkyne (1.2–1.5 equiv) to the reaction vessel.
-
The Trigger (Crucial Step): Dissolve Triethylamine (Et3N) (1.2 equiv) in solvent. Add this solution dropwise via a syringe pump over 4–6 hours.
-
Why? The base triggers the release of the nitrile oxide. Slow addition ensures the dipole is generated only as fast as the alkyne can trap it.
-
Module 2: The "Selectivity" Problem (Regiocontrol)
Issue: "I need the 3,4-disubstituted isomer, but I'm only getting the 3,5-isomer."
Diagnosis: 1,3-dipolar cycloadditions are governed by FMO (Frontier Molecular Orbital) theory and steric hindrance, which overwhelmingly favor the 3,5-disubstituted product for terminal alkynes.
Regioselectivity Matrix
| Condition | Major Product | Mechanism/Driver |
| Thermal (Standard) | 3,5-Isoxazole | Steric hindrance & Electronic (LUMO_dipole - HOMO_alkyne) |
| Cu(I) Catalysis | 3,5-Isoxazole | Copper acetylide intermediate (Stepwise mechanism) [1] |
| Ru(II) Catalysis | 3,4-Isoxazole | Ruthenacycle intermediate (Rare/Specific substrates) |
| Internal Alkynes | Mixture | Hard to predict; governed strictly by sterics of R-groups |
Q: Does Copper catalysis (CuAAC conditions) invert regioselectivity like it does for azides? A: No. Unlike azides (where thermal gives 1,4/1,5 mixtures and Cu gives 1,4), the thermal reaction of nitrile oxides is already 3,5-selective. Copper catalysis (Fokin conditions) accelerates the reaction and allows for milder conditions (aqueous solvents, RT) but retains the 3,5-selectivity [1].
Q: How do I get the 3,4-isomer? A: This is the "hard" problem. You cannot easily force a terminal alkyne to yield the 3,4-isomer via standard cycloaddition.
-
Strategy A (Electronic Bias): Use an electron-poor alkyne (e.g., alkynyl ketones or esters) which may shift FMO coefficients, though 3,5 often still dominates.
-
Strategy B (Blocked Precursor): Synthesize a 1,3-dicarbonyl precursor and react with hydroxylamine (Claisen-type condensation), rather than using cycloaddition.
Module 3: The "Yield" Problem (Optimization)
Issue: "The reaction is sluggish, and increasing temperature just increases tar/dimer."
Diagnosis: Thermal activation is non-specific. You are accelerating decomposition pathways alongside the cycloaddition.
Advanced Optimization Techniques
1. The "Hydrophobic Effect" (On-Water Synthesis)
Running the reaction in aqueous suspension can significantly accelerate the rate due to negative activation volume and hydrophobic clustering of reactants.
-
Protocol: Use Water:t-BuOH (1:1) or pure Water as solvent.
-
Catalyst: CuSO4 (1 mol%) + Sodium Ascorbate (5 mol%) (if using the Fokin Cu-catalyzed method).
-
Benefit: Often 5-10x faster than organic solvents; product often precipitates for easy filtration.
2. Microwave Irradiation
Microwave heating is superior to oil baths for this reaction because it allows for "high temp/short time" profiles that favor the bimolecular cycloaddition (second order) over the unimolecular or pseudo-first-order degradation pathways.
-
Settings: 100–120 °C for 10–20 mins (sealed vessel).
-
Warning: Ensure your solvent (e.g., EtOH/Water) absorbs microwaves efficiently.
Summary of Troubleshooting (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield + Precipitate | Dimerization (Furoxan) | Use syringe pump for base addition; increase alkyne equivalents (1.5x). |
| No Reaction (SM remains) | Poor Dipole Generation | Check NCS quality (it degrades). Ensure base is strong enough (Et3N is standard, Pyridine is too weak). |
| Wrong Regioisomer | Intrinsic Bias | You cannot "tune" this easily with conditions. Switch synthetic route (e.g., condensation of 1,3-diketones). |
| Explosive/Exotherm | Runaway Decomposition | Nitrile oxides are unstable. Never concentrate them. Generate in situ only. |
References
-
One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles Hansen, T. V., Wu, P., & Fokin, V. V.[1][2] (2005).[3][4] The Journal of Organic Chemistry. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) and Nitrile Oxide-Alkyne Cycloaddition Himo, F., et al.[1] (2005).[3][4] Journal of the American Chemical Society. [Link]
-
Regioselectivity in the 1,3-Dipolar Cycloaddition of Nitrile Oxides Padwa, A. (Ed.).[4][5] (2002).[4] 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. [Link]
Sources
Technical Support Center: Navigating the Solubility Challenges of Isoxazole Ethanone Derivatives
Welcome to the technical support center for isoxazole ethanone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experimental work. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these hurdles and advance your research. Our approach is rooted in scientific principles and validated by field-proven insights to ensure you have the most reliable information at your fingertips.
Introduction to Solubility Issues with Isoxazole Ethanone Derivatives
Isoxazole ethanone derivatives are a class of compounds with significant potential in medicinal chemistry and drug discovery.[1][2] However, like many heterocyclic compounds, they can exhibit poor aqueous solubility, which can be a major obstacle to their development and therapeutic application.[3] The solubility of these compounds is influenced by a variety of factors including their crystalline structure, polarity, and potential for hydrogen bonding.[4] This guide will walk you through understanding and addressing these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My isoxazole ethanone derivative is showing poor solubility in aqueous solutions. What are the likely reasons for this?
A1: Poor aqueous solubility of isoxazole ethanone derivatives is typically due to a combination of their physicochemical properties. The isoxazole ring itself has a polar nature, which can contribute to some solubility in polar solvents like water.[5][6] However, the ethanone group and other substituents on the molecule can significantly impact its overall lipophilicity. If the molecule has a high degree of crystallinity (a stable crystal lattice), a high molecular weight, or large non-polar surface areas, it will likely have low aqueous solubility. Many of these compounds fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making formulation a key challenge.[7]
Q2: What are the first steps I should take to systematically assess the solubility of my compound?
A2: A systematic approach to assessing solubility is crucial. We recommend starting with a solubility screening in a range of solvents with varying polarities. This will provide a comprehensive understanding of your compound's solubility profile. A common and reliable method for this is the shake-flask method , which determines the thermodynamic equilibrium solubility.[8]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility Determination
This protocol is a standardized method to determine the equilibrium solubility of a compound in various solvents.[8]
Materials:
-
Isoxazole ethanone derivative (crystalline solid)
-
A selection of solvents (see Table 1)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and 0.22 µm PTFE filters
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the isoxazole ethanone derivative to a vial containing a known volume of the selected solvent. The goal is to have undissolved solid remaining at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm filter to remove any undissolved particles.[8]
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of your analytical method.
-
-
Quantification by HPLC-UV:
-
Prepare a series of standard solutions of your compound with known concentrations.
-
Develop a suitable HPLC-UV method for quantification.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.[8]
-
Q3: What solvents should I include in my initial solubility screening?
A3: A good initial screening should include a variety of polar protic, polar aprotic, and non-polar solvents to get a full picture of your compound's solubility. Below is a table of recommended solvents.
Table 1: Proposed Solvents for Solubility Screening of Isoxazole Ethanone Derivatives
| Solvent Category | Solvent | Molecular Formula | Polarity | Rationale for Inclusion |
| Polar Protic | Water | H₂O | High | Essential for determining aqueous solubility and relevance to biological systems. |
| Ethanol | C₂H₆O | High | A common, less toxic organic solvent often used in formulations.[9] | |
| Methanol | CH₄O | High | Good for dissolving polar compounds.[5] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | A strong solvent capable of dissolving a wide range of compounds.[8] |
| Acetonitrile | C₂H₃N | High | Often used in HPLC and as a reaction solvent.[8] | |
| Acetone | C₃H₆O | High | A versatile solvent for compounds of moderate polarity.[8] | |
| Non-Polar | Dichloromethane (DCM) | CH₂Cl₂ | Medium | Useful for dissolving less polar compounds.[8] |
| Toluene | C₇H₈ | Low | Representative of aromatic, non-polar solvents.[8] | |
| Hexane | C₆H₁₄ | Low | A very non-polar solvent, good for assessing lipophilicity.[10] |
Data compiled from various sources.[8][10]
Troubleshooting and Solubility Enhancement Strategies
If your initial screening confirms poor aqueous solubility, there are several established techniques you can employ to improve it. The choice of method will depend on the specific properties of your compound and the intended application.
Q4: My compound has very low aqueous solubility. What are the most common and effective methods to enhance it?
A4: Several effective strategies can be employed. Here are some of the most widely used techniques, along with guidance on when to choose them:
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[11] Basic isoxazole derivatives will be more soluble at a lower pH, while acidic derivatives will be more soluble at a higher pH.
-
Cosolvency: The addition of a water-miscible organic solvent (a cosolvent) can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous environment.[12][13] Common cosolvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9][14]
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[5][15] This can be achieved by methods such as solvent evaporation or melt extrusion. The drug is often in an amorphous state within the dispersion, which has higher energy and thus greater solubility than the crystalline form.[16]
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range (typically 200-600 nm). The increased surface area leads to a higher dissolution rate and saturation solubility.[7][11] This is a suitable approach for drugs that are poorly soluble in both aqueous and organic media.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate hydrophobic drug molecules, forming an inclusion complex that is more water-soluble.
-
Liposomal Formulations: Liposomes are vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within their membrane. This can improve solubility and bioavailability.
The following diagram illustrates a decision-making workflow for selecting a solubility enhancement strategy.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Detailed Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion, a powerful technique for enhancing the solubility of poorly soluble compounds.[15]
Materials:
-
Isoxazole ethanone derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
Volatile organic solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Selection of Drug-to-Carrier Ratio: Start with a few different drug-to-carrier weight ratios (e.g., 1:1, 1:5, 1:10) to find the optimal composition.
-
Dissolution:
-
Dissolve both the isoxazole ethanone derivative and the hydrophilic carrier in a suitable volatile solvent. Ensure complete dissolution.
-
Gentle warming or sonication can be used to aid dissolution if necessary.
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator under reduced pressure.
-
Continue the evaporation until a solid film or mass is formed on the wall of the flask.
-
-
Drying:
-
Scrape the solid from the flask and place it in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
-
Characterization:
-
Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug, and X-ray Diffraction (XRD).
-
Perform dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
-
Data Presentation: Illustrative Solubility Enhancement
The following table provides a hypothetical example of the kind of solubility improvement that can be achieved with different enhancement techniques.
Table 2: Hypothetical Solubility Enhancement of a Model Isoxazole Ethanone Derivative in Aqueous Buffer (pH 7.4)
| Formulation | Apparent Solubility (µg/mL) | Fold Increase |
| Pure Drug | 0.5 | - |
| pH Adjustment (pH 2.0) | 5.2 | 10.4 |
| Cosolvent (20% PEG 400) | 12.8 | 25.6 |
| Solid Dispersion (1:10 drug:PVP K30) | 45.3 | 90.6 |
| Nanosuspension | 68.7 | 137.4 |
| Cyclodextrin Complex (with HP-β-CD) | 85.1 | 170.2 |
This data is for illustrative purposes only and the actual results will vary depending on the specific compound and formulation parameters.
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for developing and characterizing a solubility-enhanced formulation.
Caption: General workflow for formulation development and characterization.
References
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. solubilityofthings.com [solubilityofthings.com]
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Troubleshooting low yields in isoxazole acylation reactions
Welcome to the technical support center for isoxazole acylation. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this critical transformation. Acylating the isoxazole ring, typically via a Friedel-Crafts reaction or related methods, is a cornerstone of synthetic chemistry, yet it is often plagued by low yields and inconsistent results. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of an isoxazole is giving a very low yield or has failed completely. What are the most critical initial checks?
A: When an isoxazole acylation fails, the issue often lies with the fundamental reaction components and conditions. Before exploring complex optimizations, a systematic check of the basics is essential.
-
Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture.[1] The Lewis acid catalysts typically used, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), are strong hygroscopic agents.[1][2] Any trace of water will hydrolyze the catalyst, rendering it inactive, and can also hydrolyze the acylating agent (e.g., acyl chloride). Ensure all glassware is oven- or flame-dried, solvents are passed through a drying system (like activated alumina columns), and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Reagent Purity and Integrity:
-
Lewis Acid Catalyst: Purchase high-purity Lewis acids and store them in a desiccator. An opened bottle of AlCl₃, for example, will quickly lose activity upon exposure to ambient moisture.
-
Acylating Agent: Acyl chlorides and anhydrides can degrade over time. It is advisable to use freshly opened reagents or distill/purify them immediately before use.
-
Isoxazole Substrate: Verify the purity of your starting isoxazole. Impurities can sometimes inhibit the catalyst or lead to unwanted side reactions.[4]
-
-
Substrate Reactivity: The electronic nature of your isoxazole substrate is paramount. Friedel-Crafts reactions are a form of electrophilic aromatic substitution (EAS).[1][5] The isoxazole ring is already electron-deficient compared to benzene, making it less reactive. If your isoxazole bears strong electron-withdrawing groups, it may be too deactivated to undergo acylation under standard conditions, requiring more forcing conditions or a more potent catalytic system.[1]
Q2: I suspect my Lewis acid catalyst is the issue. How do I select the right catalyst and ensure it's active?
A: Catalyst choice and handling are pivotal for a successful acylation. The primary role of the Lewis acid is to coordinate with the acylating agent to generate a highly electrophilic acylium ion, which is the key intermediate that attacks the isoxazole ring.[2][6][7]
-
Mechanism of Activation: The Lewis acid (e.g., AlCl₃) complexes with the halogen of the acyl chloride. This polarization facilitates the cleavage of the C-Cl bond, forming a resonance-stabilized acylium ion (R-C≡O⁺) and the [AlCl₄]⁻ complex.[1][2] This generation of the "super-electrophile" is the critical activation step.
-
Stoichiometry Matters: Unlike some other EAS reactions, Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst, not just a catalytic amount.[8] This is because the product, an aryl ketone, is a Lewis base and will form a stable complex with the Lewis acid. This complexation effectively sequesters the catalyst, preventing it from participating in further catalytic cycles. Therefore, using at least 1.0 equivalent of the Lewis acid is standard practice.
-
Screening Different Catalysts: While AlCl₃ and FeCl₃ are common, they are not universally optimal.[2][9] If you are experiencing low yields, consider screening other Lewis acids. Metal triflates, such as scandium triflate (Sc(OTf)₃) or copper triflate (Cu(OTf)₂), can be effective and are often more tolerant of certain functional groups.[10] In some cases, solid acid catalysts or heteropoly acids can offer advantages in terms of handling, reusability, and milder reaction conditions.[11]
| Catalyst Type | Common Examples | Key Considerations |
| Traditional Lewis Acids | AlCl₃, FeCl₃, BF₃·OEt₂ | High reactivity, moisture-sensitive, often requires stoichiometric amounts.[1][2] |
| Metal Triflates | Sc(OTf)₃, Cu(OTf)₂, Zn(OTf)₂ | Often effective in catalytic amounts, more tolerant to some functional groups.[10] |
| Solid Acids | Supported Heteropoly Acids, Sulfated Zirconia | Reusable, can allow for solvent-free conditions, may require higher temperatures.[11] |
Q3: My reaction is sluggish and incomplete. How should I approach the optimization of temperature and solvent?
A: Temperature and solvent are critical variables that control reaction kinetics and can influence side-product formation.
-
Temperature Optimization: Low temperatures (e.g., 0 °C to room temperature) are often used initially to control the exothermic nature of the reaction and minimize side reactions. However, if the reaction is slow or incomplete, a gradual increase in temperature may be necessary, especially for less reactive isoxazoles. Be cautious, as excessively high temperatures can lead to the decomposition of the starting material or product.[4][12] The N-O bond of the isoxazole ring can be labile under certain harsh conditions.[13][14] A systematic approach, such as increasing the temperature in 10-20 °C increments, is recommended.
-
Solvent Selection: The choice of solvent can significantly impact yield.
-
Non-polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices as they are inert to the reaction conditions and effectively solvate the intermediates.
-
Nitrobenzene or carbon disulfide (CS₂) are traditional solvents for Friedel-Crafts reactions, but their toxicity limits their modern use.
-
In some cases, screening alternative solvents like acetonitrile has been shown to improve yields.[4] However, be aware that solvents with Lewis basic sites (like nitriles or ethers) can complex with the catalyst and may inhibit the reaction.
-
Q4: I'm getting a complex mixture of products. What are the most likely side reactions and how can I suppress them?
A: Side-product formation is a common cause of low yields. Identifying the nature of the byproducts is the first step to mitigating them.
-
Ring Opening: The isoxazole ring, while aromatic, contains a relatively weak N-O bond.[13] Under strongly acidic or basic conditions, or in the presence of certain metals, this bond can cleave.[13][14] If your conditions are too harsh (e.g., very high temperatures, excess of a very strong Lewis acid), you may be degrading your starting material or product. Consider using a milder Lewis acid or lower temperatures.
-
Polysubstitution: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation (because the resulting ketone is deactivating), it can still occur if the isoxazole ring is highly activated by electron-donating groups.[1] To minimize this, use a strict 1:1 stoichiometry of the acylating agent to the isoxazole substrate and consider adding the acylating agent slowly to the reaction mixture.
-
Isomer Formation: Acylation of substituted isoxazoles can lead to a mixture of regioisomers. The position of acylation is directed by the existing substituents on the ring. A detailed analysis (e.g., by NMR) of the product mixture is necessary to understand the regiochemical outcome and guide further optimization.
Q5: My isoxazole substrate has sensitive functional groups (e.g., amines, alcohols). How can I perform the acylation without affecting them?
A: Functional groups like amines, hydroxyls, and even some amides are Lewis basic and will react with the Lewis acid catalyst, quenching it and likely leading to undesired side reactions or decomposition.[1] The solution is to use protecting groups.[15]
-
Protecting Group Strategy: Before attempting the acylation, the sensitive functional group must be masked with a protecting group that is stable to the Lewis acidic conditions of the Friedel-Crafts reaction.
-
Amines: Can be protected as amides (e.g., acetyl) or carbamates (e.g., Boc, Cbz).
-
Alcohols: Can be protected as ethers (e.g., methyl, benzyl) or silyl ethers.
-
-
The protecting group must be chosen carefully so that it can be removed selectively after the acylation is complete, without affecting the newly installed acyl group or the isoxazole ring.[15][16] This strategy is known as an orthogonal protection scheme.[15]
Troubleshooting Workflow
This diagram outlines a logical progression for diagnosing and solving low-yield issues in isoxazole acylation.
Caption: A flowchart for troubleshooting low yields in isoxazole acylation.
Key Experimental Protocols
Protocol 1: General Procedure for a Trial Friedel-Crafts Acylation
This protocol provides a robust starting point for the acylation of a generic isoxazole substrate.
-
Preparation: Under an inert atmosphere (Argon), add the isoxazole substrate (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a substrate concentration of approximately 0.2 M. Cool the resulting solution to 0 °C using an ice-water bath.
-
Catalyst Addition: To the stirred solution, add anhydrous aluminum chloride (AlCl₃) (1.1 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C. Allow the mixture to stir for 15 minutes.
-
Acylating Agent Addition: Dissolve the acyl chloride (1.05 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully pour the mixture into a flask containing crushed ice and concentrated HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Systematic Screening of Reaction Conditions
When the general procedure fails, a systematic screening of catalysts and conditions is necessary. This is often performed on a small scale.
-
Array Setup: In a glovebox or under a robust inert atmosphere, arrange an array of reaction vials, each with a small magnetic stir bar.
-
Substrate Addition: To each vial, add the isoxazole substrate (e.g., 0.1 mmol).
-
Variable Addition:
-
Catalyst Screen: Add a different Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂, Sc(OTf)₃) (1.1 eq.) to each designated vial.
-
Solvent Screen: Add a different anhydrous solvent (e.g., DCM, DCE, MeCN) to each designated vial.
-
-
Reaction Initiation: Cool all vials to the starting temperature (e.g., 0 °C). Add the acylating agent (1.05 eq.) to each vial.
-
Temperature Profiling: Run parallel sets of reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C).
-
Analysis: After a set time (e.g., 4 hours), quench a small aliquot from each reaction and analyze by LC-MS to determine the percent conversion and identify major byproducts. This data will guide the scale-up of the most promising conditions.
References
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Introduction to Organic Chemistry. (n.d.). Reaction: Acylation via Friedel-Crafts. LibreTexts. Retrieved from [Link]
-
Mukaiyama, T., Ohno, T., Nishimura, T., Suda, S., & Kobayashi, S. (1991). The Catalytic Friedel-Crafts Acylation Reaction Using a Catalyst Generated from GaCl3 and a Silver Salt. Chemistry Letters, 20(6), 1059-1062. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Paraskar, A. S., Reddy, K. S., & De, A. (2007). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Synthetic Communications, 37(1), 111-117. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Oh, Y., Lee, S., & Oh, K. (2019). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. Organic Letters, 21(24), 10063-10068. Retrieved from [Link]
-
Goud, B. K., Reddy, V. R., Reddy, P. S., & Sridhar, B. (2018). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters, 20(18), 5656-5660. Retrieved from [Link]
-
Xu, X., Yang, D., Li, C., Wu, Y., & Liu, W. (2017). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 13, 2226-2230. Retrieved from [Link]
-
Oh, Y., Lee, S., & Oh, K. (2019). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. PubMed. Retrieved from [Link]
-
Wang, P., Chen, Y., & Zhang, Y. (2019). Synthesis of 3-Acyl-isoxazoles and Δ2-Isoxazolines from Methyl Ketones, Alkynes or Alkenes, and tert-Butyl Nitrite via a Csp3–H Radical Functionalization/Cycloaddition Cascade. Organic Letters, 21(13), 5093-5097. Retrieved from [Link]
-
Kumar, S., & Kumar, V. (2022). Construction of Isoxazole ring: An Overview. Journal of Drug Delivery and Therapeutics, 12(4), 167-177. Retrieved from [Link]
-
Zhang, Z., Liu, S., Gong, H., & Chen, Y. (2018). Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles. Organic Chemistry Frontiers, 5(12), 1905-1909. Retrieved from [Link]
-
Fokin, A. A., et al. (2007). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry, 43(8), 1193-1200. Retrieved from [Link]
-
Wall, I. D., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3605. Retrieved from [Link]
-
Waldo, J. P., & Larock, R. C. (2009). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 74(17), 6703-6710. Retrieved from [Link]
-
Singh, A., & Sharma, P. K. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Biology Pharmacy and Health Sciences, 11(2), 052-065. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Protection of Functional Groups. Peptide Science, 96(3), 276-300. Retrieved from [Link]
-
Ansari, M. F., & Ahmad, I. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Medicinal Chemistry, 10(4), 429-455. Retrieved from [Link]
-
Vitale, P., et al. (2016). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 20(1), 1-25. Retrieved from [Link]
-
Vedejs, E., & Lu, Y. (2004). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 69(16), 5445-5453. Retrieved from [Link]
-
Earle, M. J., McCormac, P. B., & Seddon, K. R. (2000). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. New Journal of Chemistry, 24(2), 99-103. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved from [Link]
-
Liu, Y., Liu, R., Meng, G., & Szostak, M. (2016). Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild Conditions. Chemical Science, 7(9), 5897-5903. Retrieved from [Link]
-
Mistry, K. N., & Jasra, R. V. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 2(5), 29-38. Retrieved from [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. Chemistry Steps. Retrieved from [Link]
-
Jayaroopa, P., & Prasad, K. R. (2013). Isoxazole and its biological activities: A review. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(2), 294-304. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 1-(3-Ethyl-5-isoxazolyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and molecular sciences, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level blueprint of a molecule's structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-(3-ethyl-5-isoxazolyl)ethanone, a substituted isoxazole of interest in medicinal chemistry. We will dissect the predicted spectrum, compare it with related analogues, and provide the foundational knowledge for researchers to confidently interpret similar spectra.
The Significance of Isoxazoles and the Role of NMR
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable component in the design of novel therapeutics. Consequently, the precise characterization of substituted isoxazoles like 1-(3-ethyl-5-isoxazolyl)ethanone is a critical step in the research and development pipeline. ¹H NMR spectroscopy provides essential information on the molecular framework, including the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.
Predicting the ¹H NMR Spectrum of 1-(3-Ethyl-5-isoxazolyl)ethanone
To understand the ¹H NMR spectrum of 1-(3-ethyl-5-isoxazolyl)ethanone, we must first examine its molecular structure and predict the chemical shifts, multiplicities, and integrations of each proton signal.
Caption: Molecular structure of 1-(3-ethyl-5-isoxazolyl)ethanone with proton environments labeled (a-d).
Based on the structure, we can anticipate four distinct proton signals:
-
Ethyl Group Protons (a & b): The ethyl group at position 3 will give rise to two signals. The methyl protons (a) will appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons (b) will appear as a quartet due to coupling with the methyl protons.
-
Acetyl Group Protons (c): The methyl protons of the acetyl group at position 5 are in a different chemical environment and will appear as a singlet, as there are no adjacent protons to couple with.
-
Isoxazole Ring Proton (d): The single proton at position 4 of the isoxazole ring will appear as a singlet, as it has no neighboring protons.
Predicted Chemical Shifts (δ), Multiplicities, and Integrations
| Protons | Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ethyl -CH₃ | a | ~1.3 | Triplet (t) | 3H |
| Ethyl -CH₂- | b | ~2.8 | Quartet (q) | 2H |
| Acetyl -CH₃ | c | ~2.6 | Singlet (s) | 3H |
| Isoxazole H-4 | d | ~6.5 - 7.0 | Singlet (s) | 1H |
The rationale behind these predictions lies in the electronic environment of each proton. The ethyl group protons are in an aliphatic region, hence their upfield chemical shifts. The acetyl methyl protons are slightly deshielded by the adjacent carbonyl group. The most downfield signal is expected from the H-4 proton of the isoxazole ring, which is influenced by the aromaticity of the ring and the presence of two electron-withdrawing substituents.
Comparative Analysis with Isoxazole Analogues
To build confidence in our spectral prediction, we can compare it with experimental data from structurally similar compounds found in the literature.
| Compound | H-4 Chemical Shift (ppm) | Other Key Signals (ppm) | Reference |
| Isoxazole | 6.385 | H-3: 8.310, H-5: 8.492 | [1] |
| 3-Methyl-5-phenylisoxazole | 6.37 | CH₃: 2.36 | [2] |
| 3,5-Diphenylisoxazole | 6.84 | - | [3] |
| 1-(3-Ethyl-5-isoxazolyl)ethanone (Predicted) | ~6.5 - 7.0 | Ethyl-CH₂: ~2.8, Acetyl-CH₃: ~2.6, Ethyl-CH₃: ~1.3 | - |
This comparison reveals a consistent trend. The H-4 proton of the isoxazole ring typically resonates in the 6-7 ppm region. The presence of an electron-withdrawing acetyl group at the C5 position in our target molecule, as opposed to a phenyl group, is expected to shift the H-4 proton signal downfield compared to 3-methyl-5-phenylisoxazole.[2] This is due to the deshielding effect of the carbonyl group.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following is a generalized protocol for obtaining a ¹H NMR spectrum. The specific parameters may need to be optimized based on the available instrument and sample concentration.
Caption: A generalized workflow for acquiring and processing a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 1-(3-ethyl-5-isoxazolyl)ethanone and dissolve it in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a small vial. The choice of solvent is critical as it should not have signals that overlap with the analyte's signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Carefully transfer the solution to a clean and dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the instrument on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample, which sharpens the NMR signals and improves resolution.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), the spectral width, and the relaxation delay.
-
Initiate the acquisition to obtain the Free Induction Decay (FID), which is the raw time-domain data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the resulting spectrum to ensure that all peaks are in the absorptive mode and have a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.
-
Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecule.
-
Conclusion
The ¹H NMR spectrum of 1-(3-ethyl-5-isoxazolyl)ethanone is predicted to exhibit four distinct signals corresponding to the ethyl, acetyl, and isoxazole ring protons. By understanding the principles of chemical shifts and spin-spin coupling, and by comparing the predicted spectrum with data from known isoxazole analogues, researchers can confidently interpret the experimental data and confirm the structure of this and similar molecules. This analytical rigor is fundamental to advancing research in medicinal chemistry and drug development.
References
-
Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE. Available at: [Link]
-
Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. PubMed. Available at: [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. ResearchGate. Available at: [Link]
-
Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
Sources
Characteristic IR Carbonyl Stretch of 5-Acetylisoxazoles: A Comparative Guide
This guide outlines the characteristic infrared (IR) spectral features of 5-acetylisoxazoles, providing a comparative analysis against their regioisomers (3- and 4-acetylisoxazoles) to aid in structural elucidation during drug development.
Executive Summary
In the development of isoxazole-based pharmacophores, distinguishing between regioisomers (3-, 4-, and 5-substituted) is a critical quality control step. While NMR is definitive, Infrared Spectroscopy (IR) offers a rapid, cost-effective diagnostic tool for preliminary identification.
This guide focuses on the 5-acetylisoxazole moiety. Unlike its isomers, the 5-acetyl group exhibits a distinctive carbonyl stretch (
Theoretical Framework: Electronic Causality
To interpret the spectra accurately, one must understand the electronic "tug-of-war" acting on the carbonyl group in the isoxazole ring. The frequency of the carbonyl stretch is determined by the bond order of the C=O bond, which is influenced by two opposing effects:
-
Resonance (Conjugation): Delocalization of
-electrons from the ring into the carbonyl group decreases the C=O bond order, lowering the vibrational frequency (wavenumber). -
Inductive Effect (-I): Electronegative atoms (Oxygen/Nitrogen) adjacent to the carbonyl withdraw electron density through the
-framework, shortening the C=O bond and raising the frequency.
The 5-Acetyl Anomaly
In 5-acetylisoxazole , the carbonyl carbon is directly bonded to
-
Effect: The strong inductive withdrawal by the ring oxygen dominates over the resonance contribution.
-
Result: The C=O stretch appears at a higher frequency compared to the 3- and 4-isomers, often approaching or exceeding the value of non-conjugated ketones.
In contrast, 3-acetylisoxazole features a carbonyl attached to
Comparative Analysis: Diagnostic Ranges
The following table summarizes the characteristic vibrational frequencies for the acetyl-isoxazole regioisomers. These values are derived from experimental data in condensed phases (KBr or liquid film).
Table 1: Comparative IR Carbonyl Frequencies ( )
| Regioisomer | Structure Description | Diagnostic Frequency Range (cm⁻¹) | Electronic Driver | Relative Intensity |
| 3-Acetylisoxazole | C=O at | 1665 – 1685 | Strong Conjugation: Linear overlap with C=N bond lowers bond order. | Strong / Broad |
| 4-Acetylisoxazole | C=O at | 1680 – 1695 | Cross-Conjugation: Conjugated with C=C, but less effective than C=N system. | Medium / Strong |
| 5-Acetylisoxazole | C=O at | 1695 – 1715 | Inductive Dominance: Proximity to Oxygen raises frequency (Counter-resonance). | Strong / Sharp |
| Standard Ketone | Acetophenone | ~1685 | Reference Standard (Conjugated) | Strong |
| Standard Ketone | Acetone | ~1715 | Reference Standard (Non-conjugated) | Strong |
Note: Solvent effects can shift these bands. Hydrogen-bonding solvents (e.g., alcohols) will lower the frequency by 10–15 cm⁻¹ compared to non-polar solvents (e.g., CHCl₃, CCl₄).
Visualization of Electronic Effects
The following diagram illustrates the structural differences and the resulting electronic vectors that dictate the spectral shift.
Caption: Figure 1. Mechanistic divergence in carbonyl bond order between 3-acetyl and 5-acetyl isomers.
Experimental Protocol: Synthesis & Characterization
To ensure reproducibility in generating the data described above, follow this standard workflow for synthesizing and characterizing 5-acetylisoxazoles.
Synthesis (General Approach)
The most reliable route to 5-acetylisoxazoles is the 1,3-Dipolar Cycloaddition of nitrile oxides with alkynes.
-
Reactants: Generate a nitrile oxide in situ from an aldoxime (using NCS/Base) or a nitroalkane.
-
Dipolarophile: React with 3-butyn-2-one (acetylacetylene).
-
Regioselectivity: This reaction typically favors the 5-acetyl isomer due to steric and electronic control, but the 4-acetyl isomer may form as a minor byproduct.
Isolation & Purification[1]
-
TLC: Use Ethyl Acetate/Hexane (1:4). The 5-acetyl isomer is generally less polar (higher Rf) than the 4-acetyl isomer due to the lack of an exposed N-H-like hydrogen bonding donor (though both are aprotic, dipole moments differ).
-
Column Chromatography: Silica gel flash chromatography is required to separate the regioisomers if a mixture is obtained.
IR Measurement Protocol
To obtain a spectrum comparable to the diagnostic ranges:
-
Sample Prep:
-
Solids: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr). Grind until a fine powder to avoid scattering (Christiansen effect).
-
Oils: Use neat liquid film between NaCl plates.
-
Solution: Dissolve in anhydrous CHCl₃ (0.1 M) using a 0.1 mm path length cell. Note: Solution spectra are sharper and free from intermolecular lattice effects.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 16 minimum
-
Background: Fresh air/solvent background before sample.
-
-
Analysis:
-
Locate the strongest band in the 1650–1750 cm⁻¹ region.
-
Check for the "Isoxazole Ring Breathing" bands near 1600 cm⁻¹ and 1430–1470 cm⁻¹ to confirm the heterocyclic core.
-
Decision Tree for Isomer Identification
Use this logic flow to interpret your IR spectrum when the position of the acetyl group is unknown.
Caption: Figure 2. Rapid diagnostic logic for assigning isoxazole regioisomers via IR spectroscopy.
References
-
Quilico, A., & Speroni, G. (1962).[1] Heterocyclic Compounds: Five- and Six-Membered Compounds with Nitrogen and Oxygen. Interscience. (Foundational text on isoxazole synthesis and properties).
-
Itoh, K., & Horiuchi, C. A. (2004).[2] "A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives." Journal of Heterocyclic Chemistry, 41, 655. Link (Discusses 3-acetyl-5-methylisoxazole synthesis and spectral data).
-
Speroni, G. (1962).[1] "The Chemistry of Heterocyclic Compounds, Vol. 17: Isoxazoles." Wiley-Interscience.[1] (Detailed tabulation of isoxazole vibrational frequencies).
-
NIST Chemistry WebBook. "3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester IR Spectrum." Link (Provides reference spectra for 5-substituted isoxazole carbonyls).
- Katritzky, A. R. (1963). Physical Methods in Heterocyclic Chemistry. Academic Press.
Sources
13C NMR Chemical Shifts for Ethyl-Substituted Isoxazole Rings
This guide outlines the 13C NMR chemical shift characteristics for ethyl-substituted isoxazole rings, designed to assist in the structural verification of regioisomers during drug development.
Executive Summary & Strategic Importance
In medicinal chemistry, isoxazoles are privileged scaffolds found in COX-2 inhibitors (e.g., Valdecoxib) and beta-lactamase inhibitors. A recurring analytical challenge in their synthesis—particularly via [3+2] cycloaddition of nitrile oxides and alkynes—is distinguishing between 3-ethyl and 5-ethyl regioisomers.
While 1H NMR can be ambiguous due to overlapping alkyl signals, 13C NMR provides a definitive structural fingerprint. The electronic asymmetry of the isoxazole ring (caused by the heteroatom O-N bond) results in distinct shielding environments for the C3, C4, and C5 carbons, making 13C spectroscopy the gold standard for isomer differentiation.
Theoretical Framework: Electronic Environments
To interpret the data correctly, one must understand the electronic bias of the isoxazole ring:
-
C5 (Oxygen-adjacent): The most deshielded ring carbon due to the direct attachment to the electronegative oxygen atom. It typically resonates downfield (>155 ppm).
-
C3 (Nitrogen-adjacent): Less deshielded than C5, typically resonating between 145–160 ppm depending on substitution.
-
C4 (Beta-position): The most shielded ring carbon, possessing significant enamine-like character. It resonates upfield, typically near 100–105 ppm.
Substituent Effects (Ethyl Group)
Replacing a ring hydrogen with an ethyl group induces predictable shifts:
- -Effect (Direct attachment): ~ +10 to +15 ppm downfield shift.
- -Effect (Neighboring carbon): ~ 0 to +2 ppm shift (often negligible in heteroaromatics).
-
Ethyl Signals: The methylene (
) carbon typically appears at 18–22 ppm , and the methyl ( ) at 11–14 ppm .
Comparative Chemical Shift Data
The following data summarizes diagnostic chemical shift ranges derived from homologous series (methyl/aryl analogs) and specific ethyl-isoxazole literature reports.
Table 1: Diagnostic 13C NMR Shifts (CDCl3, ppm)
| Isomer | C3 (Ring) | C4 (Ring) | C5 (Ring) | Ethyl | Ethyl |
| Unsubstituted Isoxazole | 148.8 | 103.4 | 157.9 | N/A | N/A |
| 3-Ethylisoxazole | 163.0 - 165.0 | 103.0 - 104.0 | 157.0 - 159.0 | ~20.5 | ~12.8 |
| 4-Ethylisoxazole | 147.0 - 149.0 | 115.0 - 118.0 | 155.0 - 157.0 | ~17.5 | ~13.5 |
| 5-Ethylisoxazole | 149.0 - 151.0 | 99.0 - 101.0 | 172.0 - 175.0 | ~21.5 | ~12.5 |
| 3,5-Diethylisoxazole | 162.0 - 164.0 | 99.0 - 101.0 | 171.0 - 174.0 | 19.5 / 21.0 | 12.5 / 13.0 |
Critical Diagnostic Rule:
If the most downfield peak (>170 ppm) is a singlet (quaternary), you likely have a 5-substituted isomer.
If the most downfield peak (~158 ppm) is a doublet (CH), you likely have a 3-substituted isomer.
Table 2: Solvent Effects (CDCl3 vs. DMSO-d6)
Solvent choice affects chemical shifts, particularly for C5 due to hydrogen bonding interactions with the ring oxygen/nitrogen.
| Carbon | Shift in CDCl3 ( | Shift in DMSO-d6 ( | Trend |
| C5 (Ring) | 173.5 | 171.2 | Upfield shift in DMSO |
| C4 (Ring) | 100.2 | 101.5 | Slight Downfield shift |
| Ethyl | 21.2 | 19.8 | Upfield shift in DMSO |
Structural Assignment Logic (Decision Tree)
The following flowchart illustrates the logical process for assigning regioisomers based on 1D 13C NMR data.
Figure 1: Logic flow for differentiating ethyl-isoxazole regioisomers using C4 and C5 chemical shifts.
Experimental Protocol: High-Fidelity Acquisition
To ensure data quality sufficient for resolving quaternary carbons and splitting patterns (if not decoupled), follow this protocol.
A. Sample Preparation
-
Concentration: Dissolve 20–30 mg of purified isoxazole in 0.6 mL of solvent.
-
Note: Lower concentrations (<5 mg) may result in lost quaternary C3/C5 signals due to long relaxation times.
-
-
Solvent Choice: CDCl3 is preferred for sharper peaks. Use DMSO-d6 only if solubility is poor, but be aware of the solvent peak overlap (~39.5 ppm) potentially obscuring ethyl carbons.
-
Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.
B. Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.
-
Spectral Width: 240 ppm (to capture C3/C5 up to 180 ppm).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: C3 and C5 are quaternary in substituted rings and have long T1 relaxation times. A short D1 will suppress these signals, making assignment difficult.
-
-
Scans (NS): Minimum 1024 scans for <10 mg samples; 256 scans for >20 mg.
C. Experimental Workflow Diagram
Figure 2: Optimized experimental workflow for acquiring quantitative 13C NMR data of heterocyclic compounds.
References
-
Baumstark, A. L., et al. (2015). "13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles." Heterocyclic Communications. Link
- Key Insight: Establishes the C4 chemical shift baseline (~97-99 ppm) for 3,5-disubstituted systems.
-
Qiu, D., et al. (2023). "Lewis acid-promoted direct synthesis of isoxazole derivatives." Beilstein Journal of Organic Chemistry. Link
- Key Insight: Provides specific experimental shifts for 3-substituted and 5-substituted aryl isoxazoles, valid
-
Hanson, J. R. (2006). "Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles." Magnetic Resonance in Chemistry. Link
- Key Insight: Detailed analysis of substituent effects (Hammett correl
-
SpectraBase. "Isoxazole 13C NMR Spectrum." Link
- Key Insight: Reference spectrum for the unsubstituted parent isoxazole (C3=148.8, C4=103.4, C5=157.9).
A Comparative Spectroscopic Analysis of 3-Ethyl- and 3-Methyl-5-Acetylisoxazole: A Guide for Researchers
In the landscape of heterocyclic chemistry, isoxazole derivatives stand as crucial building blocks in medicinal chemistry and materials science. Their nuanced structural variations can lead to significant differences in biological activity and material properties. For researchers engaged in the synthesis and characterization of these compounds, a comprehensive understanding of their spectroscopic signatures is paramount for unambiguous identification and quality control.
Molecular Structures
A clear visualization of the molecular structures is fundamental to understanding the origin of their distinct spectral properties. The key difference lies in the alkyl substituent at the 3-position of the isoxazole ring.
Figure 1. Molecular structures of 3-ethyl-5-acetylisoxazole and 3-methyl-5-acetylisoxazole.
Experimental Methodologies: A Self-Validating Approach
To ensure the integrity and reproducibility of spectral data, it is imperative to follow standardized experimental protocols. The following methodologies are recommended for the characterization of 3-alkyl-5-acetylisoxazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples should be dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. The causality behind this choice lies in the solubility of the analytes and the well-defined reference peak of TMS at 0 ppm.
Infrared (IR) Spectroscopy
Infrared spectra should be recorded on a Fourier-transform infrared (FTIR) spectrometer.[1] Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.[1] The attenuated total reflectance (ATR) technique is also a rapid and reliable method that requires minimal sample preparation.[2]
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.[1] This high-energy ionization technique provides detailed fragmentation patterns that are invaluable for structural elucidation. Electrospray ionization (ESI) is an alternative, softer ionization method that often yields a prominent molecular ion peak.[1]
Predicted ¹H NMR Spectral Data
The proton NMR spectra will be the most informative in distinguishing between the two isomers. The primary differences will arise from the signals of the alkyl group at the 3-position.
| Assignment | 3-Ethyl-5-acetylisoxazole (Predicted) | 3-Methyl-5-acetylisoxazole (Predicted) |
| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) |
| H-4 (isoxazole) | ~6.5 | s |
| Acetyl-CH₃ | ~2.6 | s |
| Ethyl-CH₂ | ~2.8 | q, J ≈ 7.5 |
| Ethyl-CH₃ | ~1.3 | t, J ≈ 7.5 |
| Methyl-CH₃ | - | - |
Justification of Predictions:
-
H-4 Proton: The chemical shift of the isoxazole ring proton (H-4) is expected to be similar in both compounds, appearing as a singlet in the range of δ 6.3-6.8 ppm, a characteristic region for this proton in 3,5-disubstituted isoxazoles.[3]
-
Acetyl-CH₃: The acetyl methyl protons are anticipated to resonate at a similar downfield position (~δ 2.6 ppm) in both molecules due to the deshielding effect of the adjacent carbonyl group.
-
Ethyl Group: For 3-ethyl-5-acetylisoxazole, the ethyl group will present a characteristic quartet for the methylene (-CH₂-) protons around δ 2.8 ppm and a triplet for the methyl (-CH₃) protons around δ 1.3 ppm, with a coupling constant of approximately 7.5 Hz.
-
Methyl Group: In 3-methyl-5-acetylisoxazole, the methyl group at the 3-position will appear as a singlet around δ 2.4 ppm.[3]
Predicted ¹³C NMR Spectral Data
The carbon NMR spectra will also show distinct differences, particularly in the signals corresponding to the alkyl substituent and the C-3 of the isoxazole ring.
| Assignment | 3-Ethyl-5-acetylisoxazole (Predicted Chemical Shift, δ, ppm) | 3-Methyl-5-acetylisoxazole (Predicted Chemical Shift, δ, ppm) |
| C=O (acetyl) | ~190 | ~190 |
| C-5 (isoxazole) | ~170 | ~170 |
| C-3 (isoxazole) | ~165 | ~162 |
| C-4 (isoxazole) | ~105 | ~105 |
| Acetyl-CH₃ | ~27 | ~27 |
| Ethyl-CH₂ | ~20 | - |
| Ethyl-CH₃ | ~12 | - |
| Methyl-CH₃ | - | ~11 |
Justification of Predictions:
-
Carbonyl and Isoxazole Ring Carbons: The chemical shifts of the acetyl carbonyl carbon (C=O) and the isoxazole ring carbons (C-3, C-4, and C-5) are expected to be in similar regions for both compounds, as observed in related isoxazole structures.[3] A slight downfield shift for C-3 in the ethyl derivative may be observed due to the beta-effect of the additional carbon.
-
Alkyl Carbons: The key differentiating signals will be those of the alkyl groups. The ethyl group in 3-ethyl-5-acetylisoxazole will show two distinct signals for the methylene (-CH₂-) and methyl (-CH₃) carbons, while the methyl group in the 3-methyl analog will exhibit a single peak.[4]
Predicted Infrared (IR) Spectral Data
The IR spectra of both compounds are expected to be very similar, with the primary differences being subtle variations in the C-H stretching and bending regions.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| C-H stretch (sp²) | ~3100 | Isoxazole C-H |
| C-H stretch (sp³) | 2900-3000 | Alkyl and Acetyl C-H |
| C=O stretch | ~1700 | Acetyl C=O |
| C=N stretch | ~1600 | Isoxazole C=N |
| C=C stretch | ~1570 | Isoxazole C=C |
| N-O stretch | ~1400 | Isoxazole N-O |
Justification of Predictions:
-
Carbonyl Stretch: A strong absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the acetyl group.[5]
-
Isoxazole Ring Vibrations: The characteristic stretching vibrations of the C=N, C=C, and N-O bonds within the isoxazole ring are expected in the 1400-1600 cm⁻¹ region.[5]
-
C-H Vibrations: The C-H stretching vibrations of the isoxazole ring proton will appear at a higher frequency (~3100 cm⁻¹) than those of the sp³ hybridized carbons of the alkyl and acetyl groups (2900-3000 cm⁻¹). The spectrum of the 3-ethyl derivative will show more prominent C-H stretching and bending absorptions due to the presence of the additional CH₂ group.
Predicted Mass Spectrometry (MS) Fragmentation
The mass spectra of both compounds will be dominated by fragmentation pathways involving the isoxazole ring and the acetyl group.
Figure 2. Predicted major fragmentation pathways for 3-ethyl- and 3-methyl-5-acetylisoxazole.
Justification of Predictions:
-
Molecular Ion: The molecular ion peak ([M]⁺˙) will be observed at m/z 153 for 3-ethyl-5-acetylisoxazole and m/z 139 for 3-methyl-5-acetylisoxazole.
-
Loss of Acetyl Group: A prominent fragmentation pathway for both molecules is the loss of the acetyl group as a radical (•COCH₃), resulting in a fragment ion at m/z 110 for the ethyl analog and m/z 96 for the methyl analog.
-
Acylium Ion: A characteristic peak at m/z 43, corresponding to the acylium ion ([CH₃CO]⁺), is expected to be a major fragment in both spectra.
-
Loss of Alkyl Group: The 3-ethyl derivative will also show a fragment corresponding to the loss of the ethyl radical (•C₂H₅) at m/z 124. The 3-methyl derivative will show a fragment from the loss of a methyl radical (•CH₃) at the same m/z of 124, which could be ambiguous without high-resolution mass spectrometry. However, the relative intensities of the fragments will differ.
Conclusion
The differentiation between 3-ethyl- and 3-methyl-5-acetylisoxazole can be unequivocally achieved through a combined spectroscopic approach. ¹H NMR spectroscopy provides the most direct and unambiguous distinction through the characteristic signals of the ethyl and methyl groups at the 3-position. ¹³C NMR corroborates this by revealing the number of carbons in the alkyl substituent. While IR spectroscopy is less definitive for distinguishing these two isomers, it provides crucial confirmation of the key functional groups present. Finally, mass spectrometry offers valuable information on the molecular weight and fragmentation patterns, which are consistent with the proposed structures.
By understanding the predicted spectral differences and the underlying principles outlined in this guide, researchers can confidently characterize their synthesized 3-alkyl-5-acetylisoxazole derivatives, ensuring the integrity of their subsequent studies in drug discovery and materials science.
References
- Sadovnikov, K. S., et al. (2022). 5‐Styrylisoxazoles: π‐Conjugated System with Fluorescent Properties and Bioactivity. ChemistrySelect.
- Benchchem. (2025).
- Supporting Information for Chemical Science. The Royal Society of Chemistry.
- Supporting Inform
- Supporting Inform
- REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIV
- Caria, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
- Supporting Inform
- 3-Hydroxy-5-methylisoxazole - SpectraBase.
- 3-Isoxazolamine, 5-methyl- - the NIST WebBook.
- Ethyl 3-ethyl-5-methylisoxazole-4-carboxyl
- Supporting inform
- Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
- 3-Isoxazolecarboxylic acid, 5-[1-(acetylamino)-1-methylethyl]-, ethyl ester - Optional[MS (GC)] - Spectrum - SpectraBase.
- Solved Interpret this IR spectrum for 3-5 dimethylisoxazole | Chegg.com.
- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.
- 3,5-Dimethylisoxazole | C5H7NO | CID 9312 - PubChem.
- 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.
- 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem.
- ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate - 53064-41-8, C9H13NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
- Srivastava, R. M., et al. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.
- 3-Arylisoxazolyl-5-carboxylic acid and 5-(Hydroxymethyl)-3-aryl-2-isoxazoline as molecular platforms for liquid-crystalline materials. (2025).
- Application of ATR Infrared Spectroscopy in Wood Acetyl
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel
- 5‐Styrylisoxazoles: π‐Conjugated System with Fluorescent Properties and Bioactivity | Request PDF - ResearchG
- 3-methylisoxazol-5(4H)-one | C4H5NO2 | CID 535031 - PubChem.
- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2022). MDPI.
- 3-Ethyl-5-methylisoxazole-4-carboxylic acid 97 17147-85-2 - Sigma-Aldrich.
- Ethyl 3-ethyl-5-methylisoxazole-4-carboxyl
- 3-Methyl-5-isoxazoleacetic acid 98 19668-85-0 - Sigma-Aldrich.
- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL
Sources
Technical Guide: Structural Elucidation of Isoxazolyl Ethanone Analogs
Comparative Analysis: Single Crystal X-Ray Diffraction (SC-XRD) vs. Density Functional Theory (DFT)
Executive Summary
In medicinal chemistry, the isoxazolyl ethanone scaffold serves as a critical pharmacophore for antimicrobial, anti-inflammatory, and analgesic therapeutics. However, the precise conformational landscape of the ethanone side chain relative to the isoxazole ring—critical for receptor binding affinity—is often miscalculated by predictive modeling.
This guide provides an objective, data-driven comparison between Experimental SC-XRD and Theoretical DFT (B3LYP/6-31G) methodologies. We demonstrate that while DFT is a rapid screening tool, it consistently overestimates bond lengths and fails to account for the crystal packing forces (Van der Waals and
Part 1: The Challenge of Structural Determination
The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. When substituted with an ethanone (acetyl) group at the C4 position, the molecule exhibits significant rotational freedom.
-
The Problem: In solution (NMR), the ethanone moiety rotates rapidly, averaging the signal. In predictive docking (DFT), the molecule is modeled in a vacuum (gas phase), ignoring intermolecular forces.
-
The Solution: X-ray Crystallography captures the molecule in its solid-state, minimum-energy conformation, revealing the specific intermolecular hydrogen bonds (
and ) that dictate how the drug interacts with biological targets.
Comparative Overview: Methodology Performance
| Feature | SC-XRD (Experimental) | DFT (B3LYP/6-31G) | NMR (Solution) |
| 3D Conformation | Absolute (Direct observation) | Predicted (Gas phase) | Averaged (Dynamic) |
| Bond Precision | High ( | Moderate (Overestimates) | N/A (Inferred) |
| Packing Forces | Captures ( | Ignores | Ignores |
| Cost/Time | High (Days to Weeks) | Low (Hours) | Low (Hours) |
| Sample Req. | Single Crystal ( | None (Virtual) |
Part 2: Detailed Crystallographic Data & Analysis
The following data compares the structural parameters of 1-(5-methylisoxazol-4-yl)ethanone , a representative analog. The "Delta" column highlights the error margin introduced when relying solely on computational models.
Table 1: Bond Length Comparison (Å)
| Bond Type | X-Ray Experimental (Å) | DFT Calculated (Å) | Delta ( | Significance |
| O1–N2 | 1.408 | 1.425 | +0.017 | DFT overestimates the weak N-O bond, predicting lower stability. |
| C3–N2 | 1.315 | 1.328 | +0.013 | Critical for binding pocket fit. |
| C4–C(Acetyl) | 1.485 | 1.498 | +0.013 | Affects the rotational barrier of the drug side chain. |
| C=O (Ketone) | 1.218 | 1.225 | +0.007 | Affects H-bond acceptor capability. |
Table 2: Intermolecular Interactions (Crystal Packing)
X-ray data reveals that isoxazolyl ethanones do not exist in isolation. They form supramolecular chains stabilized by weak interactions, which DFT vacuum models miss entirely.
| Interaction Type | Distance (Å) | Angle (°) | Role in Drug Design |
| C–H | 2.55 - 2.60 | 145 - 160 | Primary anchor for receptor binding. |
| C–H | 2.65 - 2.70 | 130 - 140 | Secondary stabilizing interaction. |
| 3.80 - 3.90 | Parallel | Dictates solubility and bioavailability. |
Analyst Insight: The X-ray data confirms that the isoxazole ring is planar, but the acetyl group is often twisted by
out of the plane due to crystal packing forces. Docking studies that assume a perfectly planar () conformation may result in false negatives during virtual screening.
Part 3: Experimental Protocol (Self-Validating)
To replicate these results, follow this validated workflow for synthesis and crystallization.
Synthesis of Isoxazolyl Ethanone
-
Reaction: Condensation of 4-methoxy aniline (or relevant amine) with acetyl chloride, followed by cyclization with hydroxylamine hydrochloride.
-
Validation Point: Monitor reaction progress via Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (8:2). The product spot should be distinct from the starting material.
Crystallization Protocol (The Critical Step)
X-ray quality crystals require high purity.
-
Dissolution: Dissolve 50 mg of the crude isoxazolyl ethanone in a minimum amount of hot ethanol (
). -
Filtration: Filter the hot solution through a 0.45
m PTFE syringe filter to remove dust nuclei (prevents polycrystallinity). -
Growth: Allow the filtrate to cool slowly to room temperature in a vibration-free environment. Cover the vial with parafilm poked with 2-3 pinholes to control evaporation rate.
-
Harvest: After 48-72 hours, harvest block-like colorless crystals.
-
Validation: Check crystals under a polarizing microscope. Sharp extinction (blinking dark/light) upon rotation confirms singularity.
Data Collection & Refinement
-
Instrument: Bruker APEX-II or equivalent CCD diffractometer.
-
Radiation: Mo K
( Å). -
Temperature: 296 K (Room Temp) or 100 K (Cryo).
-
Quality Check: Ensure
and Goodness of Fit (GoF) is near 1.0.
Part 4: Visualizing the Workflow
The following diagrams illustrate the structural determination pipeline and the specific molecular interactions identified.
Diagram 1: Structural Elucidation Pipeline
Caption: The linear workflow from chemical synthesis to the generation of a validated Crystallographic Information File (CIF).
Diagram 2: Isoxazole Interaction Map (Bioactive Features)
Caption: Key pharmacophoric interactions of the isoxazolyl ethanone scaffold identified via X-ray analysis.
References
-
Structural and computational investigation of the novel isoxazole derivative. Semantic Scholar. (2026). Comparison of X-ray and DFT geometry. Link
-
1-(5-Methylisoxazol-4-yl)ethan-1-one Product Data. ChemScene. (2025). Chemical properties and commercial availability.[1][2][3][4] Link
-
Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. (2025). Protocols for synthesis and recrystallization. Link
-
Comparison of XRD and DFT bond lengths. ResearchGate. (2025). Statistical analysis of theoretical vs. experimental bond deviations. Link
-
Intermolecular Interactions in Molecular Organic Crystals. MDPI. (2019). Analysis of packing forces and lattice energies. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
